1-Bromo-3-(3-fluorobut-3-enyl)benzene
Description
1-Bromo-3-(3-fluorobut-3-enyl)benzene is a fluorinated aromatic compound featuring a bromine substituent at the 1-position of the benzene ring and a 3-fluorobut-3-enyl group at the 3-position. This structure combines halogenated and fluoroalkenyl functionalities, making it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and medicinal chemistry. The compound’s unique reactivity arises from the electron-withdrawing bromine atom and the steric/electronic effects of the fluorinated alkenyl chain. Its synthesis typically involves palladium-catalyzed coupling or fluorination strategies, as evidenced by protocols involving gold carbene-mediated oxidative cyclization or nucleophilic fluorination of precursor alkenes .
Properties
Molecular Formula |
C10H10BrF |
|---|---|
Molecular Weight |
229.09 g/mol |
IUPAC Name |
1-bromo-3-(3-fluorobut-3-enyl)benzene |
InChI |
InChI=1S/C10H10BrF/c1-8(12)5-6-9-3-2-4-10(11)7-9/h2-4,7H,1,5-6H2 |
InChI Key |
JTYPJQICHYJUFN-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CCC1=CC(=CC=C1)Br)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
- Electronic Effects : The trifluoromethoxy group in 1-Bromo-3-(trifluoromethoxy)benzene enhances electrophilicity at the benzene ring, favoring cross-coupling reactions with heteroarenes . In contrast, the 3-fluorobut-3-enyl group in the target compound introduces steric hindrance, necessitating specialized catalysts (e.g., gold carbenes) for controlled rearrangements .
- Synthetic Yields : Asymmetric synthesis of this compound achieves up to 99% enantiomeric excess (e.e.) under optimized conditions , outperforming analogues like 1-Bromo-3-(2-fluoropropyl)benzene, where yields are unreported but implied lower due to competing side reactions .
- Applications : Fluorinated benzyloxy derivatives (e.g., 9b, 9c) exhibit higher yields (>90%) in MAO inhibitor synthesis compared to alkenyl- or propyl-substituted bromobenzenes, reflecting their stability under basic conditions .
Non-Fluorinated Analogues
Key Observations:
- Reactivity Trends: Non-fluorinated ethers (e.g., 1-Bromo-3-phenoxybenzene) exhibit lower electrophilicity than fluorinated counterparts, limiting their utility in Pd-catalyzed couplings but enhancing thermal stability for materials science .
- Synthetic Accessibility : Hexyloxy and cyclopropylmethoxy derivatives require milder conditions (e.g., alkylation) compared to fluorinated compounds, which often demand anhydrous or low-temperature protocols .
Notes
- Safety and Handling : Fluorinated bromobenzenes, including this compound, are classified as harmful by inhalation, skin contact, or ingestion. Proper PPE (gloves, goggles) and fume hoods are mandatory .
- Analytical Confirmation : Structural elucidation relies on ¹H/¹³C/¹⁹F NMR and ESI/MS, with fluorinated alkenyl groups showing distinct coupling constants (e.g., ¹⁹F δ −118 ppm for 3-fluorobut-3-enyl) .
- Commercial Availability : 1-Bromo-3-(trifluoromethoxy)benzene is widely available (>95% purity, Kanto Reagents), while the target compound requires custom synthesis due to niche applications .
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